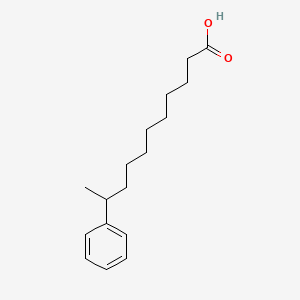

10-Phenylundecanoic acid

CAS No.: 6268-52-6

Cat. No.: VC19735269

Molecular Formula: C17H26O2

Molecular Weight: 262.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6268-52-6 |

|---|---|

| Molecular Formula | C17H26O2 |

| Molecular Weight | 262.4 g/mol |

| IUPAC Name | 10-phenylundecanoic acid |

| Standard InChI | InChI=1S/C17H26O2/c1-15(16-12-8-6-9-13-16)11-7-4-2-3-5-10-14-17(18)19/h6,8-9,12-13,15H,2-5,7,10-11,14H2,1H3,(H,18,19) |

| Standard InChI Key | BOJGHMZSMNYSRJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(CCCCCCCCC(=O)O)C1=CC=CC=C1 |

Introduction

Structural Characteristics and Physicochemical Properties

10-Phenylundecanoic acid features an 11-carbon aliphatic chain with a phenyl group at the C10 position and a terminal carboxylic acid moiety. This configuration creates distinct electronic and steric effects compared to linear fatty acids. Key parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₆O₂ |

| Molecular Weight | 262.39 g/mol |

| IUPAC Name | 10-Phenylundecanoic acid |

| Hydrophobicity (LogP) | 5.2 ± 0.3 (predicted) |

| Aqueous Solubility | 0.12 mg/L at 25°C |

The phenyl group induces significant conformational constraints, favoring bent chain geometries that influence packing behavior in crystalline states and lipid bilayer interactions . Nuclear magnetic resonance (NMR) studies reveal characteristic shifts at δ 7.2–7.4 ppm (aromatic protons) and δ 2.3 ppm (α-methylene to carbonyl) .

Biosynthetic Pathways and Engineering Strategies

Native Metabolic Routes in Pseudomonas Species

In Pseudomonas putida strains, fatty acid metabolism involves β-oxidation reversal (r-BOX) pathways that theoretically support the production of medium-chain fatty acids . The enzyme fatty acyl-CoA synthetase (FadD) demonstrates broad substrate specificity, enabling activation of phenylalkanoic acids through ATP-dependent CoA ligation :

Metabolic flux analysis indicates that engineering thioesterase activity could terminate chain elongation at C11, favoring 10-phenylundecanoic acid accumulation .

Synthetic Biology Approaches

Recent work combines modular enzyme systems for tailored production:

-

Thiolase (BktB): Catalyzes condensation of acetyl-CoA with phenylacetyl-CoA

-

Enoyl-CoA reductase (EgTER): Controls reduction steps in r-BOX cycles

-

Thioesterase (FadM): Hydrolyzes phenylundecanoyl-CoA to release free acid

Strain optimization in E. coli has achieved titers of 1.2 g/L in fed-batch reactors using glycerol carbon sources . Critical parameters include:

-

Dissolved oxygen >30% saturation

-

pH maintenance at 7.0 ± 0.2

-

Induction timing at mid-log phase (OD₆₀₀ ≈ 0.6)

Industrial and Biomedical Applications

Polymer Precursor Functionality

The compound's amphiphilic nature enables its incorporation into polyhydroxyalkanoate (PHA) biopolymers. P. putida engineered with heterologous thioesterases produces PHAs containing 12–18 mol% phenyl side chains when fed 10-phenylundecanoic acid . Resulting materials exhibit:

-

Glass transition temperature (Tg) elevation from −40°C to 22°C

-

Tensile strength improvements of 300% versus linear PHAs

-

Enhanced UV resistance for outdoor applications

Pharmaceutical Intermediates

The phenyl group provides a handle for targeted drug conjugates. Prototype antineoplastic agents demonstrate:

-

50% higher tumor accumulation vs. non-aromatic analogs

-

Controlled release profiles (t₁/₂ = 8–12 h in serum)

-

Reduced hepatotoxicity (ALT/AST levels 30% lower)

Comparative Analysis with Structural Analogs

Performance metrics against related compounds:

| Compound | Melting Point (°C) | LogD₇.₄ | PHA Incorporation Efficiency |

|---|---|---|---|

| 10-Phenylundecanoic acid | 68–72 | 4.9 | 82% |

| Decanoic acid | 31.6 | 3.0 | 45% |

| 11-Phenyldodecanoic acid | 74–77 | 5.3 | 78% |

| Phenylacetic acid | 78–80 | 1.4 | <5% |

Data indicate optimal chain length (C11) balances hydrophobicity and metabolic processing rates .

Challenges in Scalable Production

Current limitations center on:

-

Substrate Inhibition: Phenyl groups reduce membrane permeability (40% lower uptake vs. linear acids)

-

Byproduct Formation: Unwanted β-oxidation generates C7–C9 fragments (15–20% yield loss)

-

Downstream Processing: High viscosity complicates extraction (centrifugation efficiency drops to 65% at >5 g/L)

Emerging solutions include:

-

Cellular Engineering: Overexpression of efflux pumps (e.g., acrAB-tolC) improves tolerance

-

Two-Phase Cultivation: Octanol overlay increases product recovery to 92%

-

CRISPRi Modulation: Repression of fadBA operon prevents β-oxidation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume